8-Methyl-2-phenylquinoline-4-carbonyl chloride

Physicochemical properties Thermal stability Synthetic intermediate

This quinoline-4-carbonyl chloride features a strategic 8-methyl substituent, which introduces steric bulk and electronic modulation for precise SAR studies. Its high commercial purity (≥98%) minimizes side reactions, ensuring reliable library synthesis for kinase and antimicrobial targets. Ideal for amide and ester formation under mild conditions.

Molecular Formula C17H12ClNO
Molecular Weight 281.7 g/mol
CAS No. 854863-92-6
Cat. No. B1454305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2-phenylquinoline-4-carbonyl chloride
CAS854863-92-6
Molecular FormulaC17H12ClNO
Molecular Weight281.7 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)Cl
InChIInChI=1S/C17H12ClNO/c1-11-6-5-9-13-14(17(18)20)10-15(19-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyPZOVHYYZLYRAPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2-phenylquinoline-4-carbonyl chloride (CAS 854863-92-6): A Versatile Quinoline-4-carbonyl Chloride Intermediate


8-Methyl-2-phenylquinoline-4-carbonyl chloride (CAS 854863-92-6) is a heterocyclic aromatic compound belonging to the 2-phenylquinoline-4-carbonyl chloride class. Its structure features a quinoline core with a phenyl substituent at the 2-position, a methyl group at the 8-position, and a reactive carbonyl chloride functional group at the 4-position, conferring unique steric and electronic properties that distinguish it from unsubstituted or differently substituted analogs . The compound is primarily utilized as a key acyl chloride intermediate in medicinal chemistry and organic synthesis for the construction of amides, esters, and other pharmacologically relevant derivatives .

Why Generic Quinoline-4-carbonyl Chlorides Cannot Replace 8-Methyl-2-phenylquinoline-4-carbonyl chloride in Synthetic Applications


Substitution at the 8-position of the quinoline ring with a methyl group, as in 8-methyl-2-phenylquinoline-4-carbonyl chloride, introduces steric hindrance and electronic modulation that fundamentally alter the reactivity and downstream properties of derivatives compared to unsubstituted (e.g., 2-phenylquinoline-4-carbonyl chloride) or alternative position-substituted analogs (e.g., 5-carbonyl chloride or 7-chloro variants) . These differences manifest as quantifiable variations in physicochemical parameters—including boiling point, acidity (pKa), and molecular weight—that directly impact synthetic protocols, purification strategies, and the pharmacokinetic profiles of final compounds, precluding simple substitution in established synthetic routes or structure-activity relationship (SAR) studies .

Quantitative Differentiation of 8-Methyl-2-phenylquinoline-4-carbonyl chloride from Structural Analogs


Elevated Boiling Point Relative to Unsubstituted 2-Phenylquinoline-4-carbonyl Chloride

The predicted boiling point of 8-methyl-2-phenylquinoline-4-carbonyl chloride is 452.6 ± 33.0 °C at 760 mmHg . This is approximately 13.2 °C higher than the predicted boiling point of the unsubstituted comparator 2-phenylquinoline-4-carbonyl chloride, which is 439.369 °C at 760 mmHg .

Physicochemical properties Thermal stability Synthetic intermediate

Intermediate Boiling Point Relative to 7-Chloro-8-methyl and 5-Carbonyl Chloride Analogs

The boiling point of 8-methyl-2-phenylquinoline-4-carbonyl chloride (452.6 ± 33.0 °C) falls between that of 8-methylquinoline-5-carbonyl chloride (347.259 °C) and 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (479.7 °C) , demonstrating a predictable trend where 4-position carbonyl chloride substitution and additional halogenation increase boiling point.

Physicochemical properties Thermal behavior Comparative analytics

Distinct Acidity Profile (pKa) Influencing Reactivity and Solubility

The predicted acid dissociation constant (pKa) of 8-methyl-2-phenylquinoline-4-carbonyl chloride is 1.98 ± 0.13 . While pKa data for direct comparators is not uniformly available, this low value indicates strong acidity of the conjugate acid (quinolinium ion), which can influence protonation state and nucleophilic substitution rates under various pH conditions.

Acid-base chemistry Reactivity Solubility

Higher Commercial Purity Availability Compared to 7-Chloro Analog

Commercially available 8-methyl-2-phenylquinoline-4-carbonyl chloride is offered at purities of 97% to NLT 98% . In contrast, the closely related 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is typically available at 95% purity from the same supplier types , representing a potential 2–3% absolute purity advantage.

Chemical purity Procurement Reproducibility

Intermediate Molecular Weight for Optimal Balance of Reactivity and Handling

The molecular weight of 8-methyl-2-phenylquinoline-4-carbonyl chloride is 281.74 g/mol . This falls between the unsubstituted 2-phenylquinoline-4-carbonyl chloride (267.71 g/mol) and the 7-chloro-8-methyl analog (316.18 g/mol) , providing a balance between sufficient mass for favorable crystallization and sufficiently low mass for efficient molar-scale reactions.

Molecular weight Physical handling Molar calculations

Consistent Hazard Classification Facilitating Safe Handling and Shipping

8-Methyl-2-phenylquinoline-4-carbonyl chloride is classified under GHS as Harmful/Irritant with signal word 'Warning', carrying hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This classification is consistent with many quinoline-4-carbonyl chloride derivatives, ensuring predictable safety protocols during procurement and use.

Safety GHS classification Shipping

Recommended Application Scenarios for 8-Methyl-2-phenylquinoline-4-carbonyl chloride Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of 2-Phenylquinoline-4-carboxamide Libraries

The intermediate boiling point (452.6 °C) and high commercial purity (≥97%) of 8-methyl-2-phenylquinoline-4-carbonyl chloride make it an ideal acyl chloride building block for the construction of diverse amide libraries targeting kinase inhibition or antimicrobial activity, where the 8-methyl group introduces steric bulk that can modulate target binding . The compound's reliable purity reduces side-product formation during parallel synthesis, ensuring higher quality screening data .

Process Chemistry: Development of Scalable Amidation Protocols

The distinct pKa (1.98) and intermediate molecular weight (281.74 g/mol) of 8-methyl-2-phenylquinoline-4-carbonyl chloride facilitate the optimization of amidation reactions under mild conditions, as the acidity profile guides base selection while the molecular weight ensures practical handling at multi-gram scale without excessive mass requirements .

Chemical Biology: Synthesis of Fluorescent Probes or Affinity Reagents

The 8-methyl substitution provides a unique handle for introducing steric constraints in probe design, and the compound's consistent GHS classification ensures straightforward compliance with laboratory safety protocols during the synthesis of bioconjugates or activity-based probes.

Structure-Activity Relationship (SAR) Studies

The quantitative differences in boiling point (452.6 °C vs. 439.4 °C for unsubstituted analog) and molecular weight (281.74 vs. 267.71 g/mol) enable precise differentiation from unsubstituted or halogenated comparators in SAR investigations, allowing researchers to attribute changes in biological activity specifically to the 8-methyl substituent rather than to batch-to-batch variability in physicochemical properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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